(2,3-Difluorophenyl)(quinolin-3-yl)methanone
Overview
Description
(2,3-Difluorophenyl)(quinolin-3-yl)methanone is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a methanone group, which is further substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,3-difluorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: (2,3-Difluorophenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Difluorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(quinolin-3-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)(quinolin-3-yl)methanone
- (2,4-Difluorophenyl)(quinolin-3-yl)methanone
- (2,6-Difluorophenyl)(quinolin-3-yl)methanone
Uniqueness
(2,3-Difluorophenyl)(quinolin-3-yl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other difluorophenyl-substituted quinoline derivatives .
Properties
IUPAC Name |
(2,3-difluorophenyl)-quinolin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEINMPSRVWTHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268629 | |
Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-32-0 | |
Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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